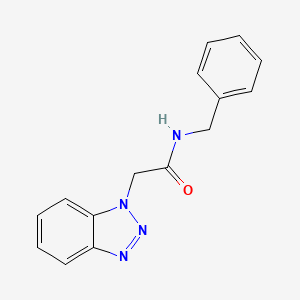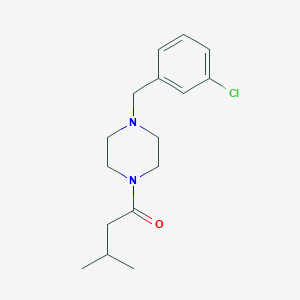
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized through several methods.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antimicrobial activity against several types of bacteria. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a potential drug candidate.
実験室実験の利点と制限
One of the major advantages of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is its potential use as a drug candidate. It has been found to exhibit significant activity against several types of cancer cells and has been suggested as a potential anticancer drug. Additionally, it has been shown to have antimicrobial activity and has been studied for its potential use as an antibiotic. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a potential drug candidate.
将来の方向性
There are several future directions for the study of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine. One of the major areas of research is the development of more efficient and reliable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a drug candidate. Moreover, the compound's potential use as an antibiotic needs to be further explored. Finally, the cytotoxic effects of the compound on normal cells need to be addressed in future studies.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through several methods and has been extensively studied for its potential use as a drug candidate and antibiotic. However, the compound's cytotoxic effects on normal cells need to be addressed in future studies. Overall, the study of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has significant potential for the development of new drugs and antibiotics.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained through column chromatography. This method has been reported in several research articles and has been found to be efficient and reliable.
科学的研究の応用
1-(3-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate. This compound has been found to exhibit significant activity against several types of cancer cells and has been suggested as a potential anticancer drug. Additionally, it has been shown to have antimicrobial activity and has been studied for its potential use as an antibiotic.
特性
IUPAC Name |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)10-16(20)19-8-6-18(7-9-19)12-14-4-3-5-15(17)11-14/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYHHZHYLADCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

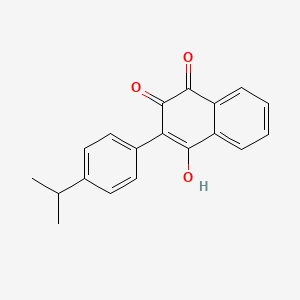
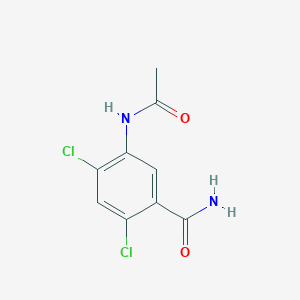
![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)
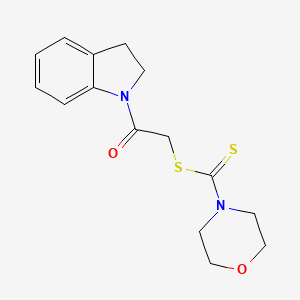
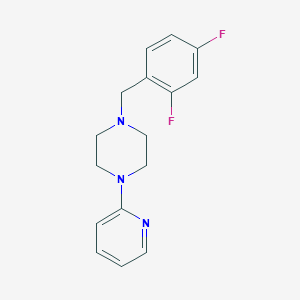
![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5660946.png)
